tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970857
InChI: InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3
SMILES:
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate

CAS No.:

Cat. No.: VC15970857

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3
Standard InChI Key YAKKLNKWNZYYHK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(=C)CC12CCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate, delineates its core structure . The spiro[3.4]octane system comprises two fused rings: a three-membered ring and a four-membered ring connected at a single carbon atom. The nitrogen atom at position 5 forms part of the azaspiro framework, while the methylidene (=CH2) group at position 7 introduces unsaturation, influencing steric and electronic properties. The tert-butyl carbamate group (-OC(O)C(CH3)3) enhances stability and modulates solubility.

Reactivity and Functionalization

The methylidene group enables conjugation and participation in cycloaddition or alkylation reactions, while the carbamate moiety can undergo hydrolysis or transesterification. These features make the compound a versatile intermediate for derivatization. For instance, the spirocyclic nitrogen may act as a hydrogen bond acceptor, a property leveraged in drug design to enhance target binding .

Comparative Analysis with Related Compounds

Structural Analogues

The compound shares similarities with other azaspiro derivatives, differing primarily in substituents (Table 1).

Compound NameMolecular FormulaKey Features
tert-Butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate C12H19NO3Oxo group enhances polarity
tert-Butyl 7-amino-2-oxa-5-azaspiro[3.4]octane C12H20N2O2Amino group enables nucleophilic reactions

Table 1: Structural analogues of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate.

Physicochemical Properties

Predicted collision cross sections (CCS) for related compounds suggest that the methylidene group may reduce molecular polarity compared to oxo or amino variants . For instance, the oxo analogue exhibits a CCS of 154.1 Ų ([M+H]+), whereas the methylidene derivative’s CCS is expected to be lower due to decreased hydrogen-bonding capacity.

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